Molindone, (R)-

dopamine receptors enantiomeric potency schizophrenia

(R)-Molindone, the levorotatory enantiomer of the dihydroindolone antipsychotic molindone, is a chiral molecule with the IUPAC name (5R)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one. It acts primarily as an antagonist at dopamine D2S and D2L receptors and the serotonin 5-HT2B receptor.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 1035093-75-4
Cat. No. B12757739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolindone, (R)-
CAS1035093-75-4
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C
InChIInChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m1/s1
InChIKeyKLPWJLBORRMFGK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Overview of (R)-Molindone (CAS 1035093-75-4) as a Chirally Resolved Antipsychotic


(R)-Molindone, the levorotatory enantiomer of the dihydroindolone antipsychotic molindone, is a chiral molecule with the IUPAC name (5R)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one [1]. It acts primarily as an antagonist at dopamine D2S and D2L receptors and the serotonin 5-HT2B receptor. The (R)-configuration is the pharmacologically dominant enantiomer, exhibiting substantially greater potency at target receptors than its (S)-counterpart [2]. This differential activity makes the enantiopure form a critical reagent for studies where racemic material would introduce confounding variables.

Why Racemic Molindone or (S)-Molindone Cannot Substitute for (R)-Molindone in Research


Substituting racemic molindone or the (S)-enantiomer for (R)-molindone introduces significant pharmacological variability that compromises data reproducibility. The (R)-enantiomer is not merely a purified form but a distinctly active principle; its potency at the primary target receptors D2S and D2L is approximately 100-fold and 300-fold greater, respectively, than that of the (S)-enantiomer [1]. Consequently, using the racemate means that half the material is a weak enantiomer, requiring dose adjustments that muddy interpretations of efficacy and side-effect profiles. Furthermore, in vivo, the levorotatory enantiomer demonstrates a unique functional selectivity—it is 2.7 times more potent as an antidepressant than the racemate, while being only 1.3 times more potent as an antipsychotic, a separation not achievable with the racemic mixture [2]. This precludes simple interchangeability and mandates the use of the specific enantiomer for precise scientific inquiry.

Quantitative Differentiation Guide for (R)-Molindone vs. Comparators


Direct Enantiomer Comparison: (R)-Molindone Exhibits ~100- and ~300-fold Higher Potency at D2S and D2L Receptors than (S)-Molindone

The (R)-enantiomer of molindone demonstrates drastically superior antagonist potency at dopamine D2 receptors compared to the (S)-enantiomer. In [35S]GTPγS binding assays measuring functional antagonism, the IC50 of the R(−) enantiomer was 0.048 µM at D2S and 0.021 µM at D2L, compared to 4.85 µM and 6.64 µM for the S(+) enantiomer, a difference of ~100-fold and ~300-fold, respectively [1]. This differential is also observed, though to a lesser extent, at the 5-HT2B receptor, where the R(−) enantiomer (IC50 = 0.2 µM) is 8-fold more potent than the S(+) enantiomer (IC50 = 1.8 µM) [1]. This demonstrates that the (S)-enantiomer contributes minimally to target engagement and using the racemate effectively dilutes the active principle.

dopamine receptors enantiomeric potency schizophrenia

In Vivo Functional Selectivity: Levorotatory Molindone Shows a Significantly Better Separation of Antidepressant from Sedative Activity Than the Racemate

In rodent behavioral models, the levorotatory enantiomer of molindone achieves a favorable functional separation not seen with the racemate. The ED50 for antidepressant activity (measured by the anti-tetrabenazine test) was 2.7 mg/kg, compared to 7.2 mg/kg for the racemate, yielding a 2.7-fold higher potency [1]. Critically, its sedative potency (ptosis ED50) was only 1.5-fold higher (3.4 vs. 9.0 mg/kg), and its antipsychotic potency (CAR ED50) was 1.3-fold higher [1]. This means the ratio of antidepressant to sedative activity is markedly improved for the levorotatory enantiomer compared to the racemic mixture, indicating a distinct in vivo pharmacological profile [1].

antidepressant in vivo pharmacology therapeutic index

Class-Level Differentiation: Molindone Has Uniquely Low D2 Receptor Affinity, a Trait Enhanced and Made Precise by the (R)-Enantiomer

A defining characteristic of molindone is its low affinity for the dopamine D2 receptor compared to typical antipsychotics, a feature that is refined and amplified by using the pure (R)-enantiomer. While the racemate has a reported D2 Ki of 33 nM [1], the (R)-enantiomer's functional IC50 at the D2S receptor is 84 nM . This contrasts starkly with haloperidol, a high-potency typical antipsychotic with a D2 Ki of approximately 2.0 nM [2]. The significantly lower affinity and resultant lower receptor occupancy are strongly linked to a reduced incidence of extrapyramidal symptoms (EPS) [3]. Using the (R)-enantiomer allows for a more controlled investigation of this 'loose-binding' pharmacology without interference from the inactive enantiomer.

receptor affinity extrapyramidal side effects atypical antipsychotic

Metabolic Integrity: The Parent (R)-Molindone, Not Its Metabolites, Is the Primary Active Principle

A crucial differentiator for in vitro-in vivo extrapolation (IVIVE) is that the antagonist effect of (R)-molindone on D2 and 5-HT2B receptors is solely due to the parent drug, not its major human metabolites (P1-2 and P3-2) [1]. Pharmacological studies comparing metabolites with the parent drug showed no inhibitory effect at several neurotransmitter receptors for the metabolites [1]. This simplifies pharmacokinetic-pharmacodynamic (PK-PD) modeling for the chiral compound, as the active principle is clearly defined and its activity is not complicated by active metabolites.

drug metabolism parent-drug activity ADME

Analytical Verifiability: An Enantiomer-Specific Bioanalytical Method Exists for Human Plasma, Enabling Precise PK Studies

A specific and sensitive HPLC-MS/MS assay has been validated for the separate determination of molindone enantiomers in human plasma [1]. This method achieves baseline separation on a chiral stationary phase with a validated range of 0.100–100 ng/mL per enantiomer [1]. The existence of this validated, enantiomer-specific bioanalytical method is a prerequisite for any clinical or preclinical pharmacokinetic study. Sourcing the (R)-enantiomer is necessary to use this method, as it allows for the precise monitoring of the therapeutically relevant enantiomer without interference from the S-form.

bioanalysis pharmacokinetics chiral separation

Specific Application Scenarios for (R)-Molindone Based on Its Quantitative Differentiation


Chiral Probe for D2 Autoreceptor vs. Postsynaptic Receptor Functional Studies

The exceptionally high potency of (R)-molindone at both D2S (presynaptic autoreceptor) and D2L (postsynaptic) receptors, with IC50s of 0.048 and 0.021 µM respectively [1], makes it an ideal tool for dissecting D2-mediated circuitry. Unlike the (S)-enantiomer or racemate, the pure (R)-form provides a clean signal for exploring autoreceptor-mediated regulation of dopamine release without the noise of a weakly active contaminant. This directly supports the evidence that the (R)-enantiomer's effect is not masked by metabolites .

In Vivo Antidepressant Screening with Reduced Sedation Confound

For behavioral pharmacology programs screening for novel antidepressant-like activity, (R)-molindone serves as a superior reference compound. Its 2.7-fold higher antidepressant potency and only 1.5-fold higher sedative potency compared to the racemate [1] translates to a reduced sedative confound in locomotor-based assays. This differentiation is crucial for validating antidepressant activity independently of motor suppression, a confound often encountered with racemic antipsychotics.

PK-PD Modeling of 'Loose-Binding' Antipsychotics with Low EPS Liability

The combined properties of low D2 affinity (Ki 33 nM, IC50 84 nM) [1] and proven parent-drug activity position (R)-molindone as an essential tool for PK-PD studies investigating the low-EPS pharmacological profile. By using the enantiopure form, researchers can directly correlate the plasma concentration (measurable via the validated chiral HPLC-MS/MS assay ) with receptor occupancy and therapeutic effect, without the kinetic confound of an inactive enantiomer or active metabolites.

Reference Standard for Enantioselective Bioanalytical Method Development and Validation

The validated HPLC-MS/MS method for molindone enantiomer quantification in human plasma [1] requires the (R)-enantiomer as a pure reference standard. Any contract research organization (CRO) or analytical lab developing chiral separation methods for clinical trial support must procure (R)-molindone to establish standard calibration curves, validate inter-day precision and accuracy, and ensure the method's ability to discriminate between the two enantiomers at clinically relevant concentrations.

Quote Request

Request a Quote for Molindone, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.